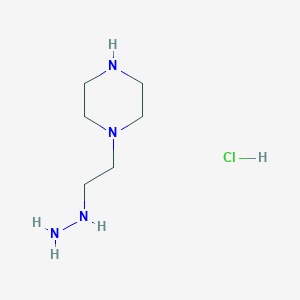
1-(2-Hydrazinylethyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydrazinylethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a hydrazinylethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperazine and hydrazine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinylethyl)piperazine hydrochloride typically involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then converted to 1-(2-chloroethyl)piperazine using thionyl chloride. The final step involves the reaction of 1-(2-chloroethyl)piperazine with hydrazine hydrate to yield 1-(2-Hydrazinylethyl)piperazine, which is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydrazinylethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, azides, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydrazinylethyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine hydrochloride is primarily related to its ability to interact with biological targets through its hydrazine and piperazine moieties. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)piperazine hydrochloride
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Aminoethyl)piperazine hydrochloride
Comparison
1-(2-Hydrazinylethyl)piperazine hydrochloride is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. While 1-(2-Chloroethyl)piperazine hydrochloride and 1-(2-Hydroxyethyl)piperazine hydrochloride are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biology due to its potential as an enzyme inhibitor and receptor modulator.
Eigenschaften
CAS-Nummer |
1337882-03-7 |
|---|---|
Molekularformel |
C6H17ClN4 |
Molekulargewicht |
180.67898 |
Synonyme |
1-(2-(piperazin-1-yl)ethyl)hydrazine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















